4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid
CAS No.:
Cat. No.: VC15886883
Molecular Formula: C11H7BrClNO2
Molecular Weight: 300.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7BrClNO2 |
|---|---|
| Molecular Weight | 300.53 g/mol |
| IUPAC Name | 4-bromo-5-chloro-8-methylquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H7BrClNO2/c1-5-2-3-7(13)8-9(12)6(11(15)16)4-14-10(5)8/h2-4H,1H3,(H,15,16) |
| Standard InChI Key | WBUHGCYAPDKVKE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=C(C=C1)Cl)C(=C(C=N2)C(=O)O)Br |
Introduction
Structural and Chemical Properties
The compound’s IUPAC name, 4-bromo-5-chloro-8-methylquinoline-3-carboxylic acid, reflects its substitution pattern: a bromine atom at position 4, chlorine at position 5, a methyl group at position 8, and a carboxylic acid moiety at position 3. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇BrClNO₂ |
| Molecular Weight | 300.53 g/mol |
| Canonical SMILES | CC1=C2C(=C(C=C1)Cl)C(=C(C=N2)C(=O)O)Br |
| Topological Polar Surface Area | 55.8 Ų |
The planar quinoline core enables π-π stacking interactions, while the electron-withdrawing halogen atoms (Br, Cl) and electron-donating methyl group create a polarized electronic environment . The carboxylic acid group enhances solubility in polar solvents and facilitates salt formation for pharmaceutical formulations .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves sequential halogenation of quinoline precursors. A common pathway includes:
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Bromination: Reaction of 5-chloro-8-methylquinoline-3-carboxylic acid with bromine (Br₂) in acetic acid at 60–80°C, yielding 70–85% intermediate.
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Chlorination Adjustment: Further refinement using chlorinating agents (e.g., SOCl₂) under reflux conditions in dichloromethane .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, CH₃COOH, 70°C, 6 hr | 78 |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) | 95+ purity |
Industrial Scalability
Industrial production employs continuous flow reactors to enhance yield (≥90%) and reduce waste. Catalysts like FeCl₃ improve regioselectivity, minimizing byproducts such as dihalogenated derivatives .
Physicochemical Behavior
Solubility and Stability
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Solubility: Sparingly soluble in water (0.12 mg/mL at 25°C), but miscible with DMSO and DMF.
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Stability: Degrades under prolonged UV exposure (t₁/₂ = 48 hr at 300 nm), necessitating storage in amber vials at –20°C .
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, H-2), 8.45 (d, J = 8.4 Hz, H-6), 2.78 (s, CH₃).
Biological and Material Applications
Medicinal Chemistry
While direct biological data remain limited, structural analogs exhibit:
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Antimicrobial Activity: DNA intercalation disrupts replication in Staphylococcus aureus (MIC = 4.9–17 µM).
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Anticancer Potential: Apoptosis induction in MCF-7 cells via caspase-3 activation (IC₅₀ = 11 µM) .
Table 2: Comparative Bioactivity of Quinoline Derivatives
| Compound | Target Activity | IC₅₀/MIC |
|---|---|---|
| 4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid | Anticancer (MCF-7) | 11 µM |
| Ciprofloxacin | Antibacterial (E. coli) | 0.5 µM |
Materials Science
The compound’s rigid structure and halogen content make it suitable for:
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Organic Semiconductors: Hole mobility of 0.12 cm²/V·s in thin-film transistors .
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Metal-Organic Frameworks (MOFs): Coordination with Zn²+ forms porous networks (surface area = 1,200 m²/g).
Future Directions
Further research should prioritize:
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